molecular formula C11H19NO3 B15297158 tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B15297158
M. Wt: 213.27 g/mol
InChI Key: NVFCMLLJIQPRFV-QMMMGPOBSA-N
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Description

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an ethyl group, and a ketone functional group on the pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 2-ethyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. For example, the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions has been reported to yield tert-butyl esters efficiently .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often involves the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactors has been demonstrated to be effective.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for carboxylic acids.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a drug precursor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its versatility in various chemical reactions and applications in multiple fields highlights its importance in scientific research and industrial processes.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

NVFCMLLJIQPRFV-QMMMGPOBSA-N

Isomeric SMILES

CC[C@H]1CC(=O)CN1C(=O)OC(C)(C)C

Canonical SMILES

CCC1CC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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